Cas no 1524-88-5 (Flurandrenolide)

Flurandrenolide 化学的及び物理的性質

名前と識別子

-

- Flurandrenolide

- Fludroxycortide

- Flurandrenolone

- Pregn-4-ene-3,20-dione,6a-fluoro-11b,16a,17,21-tetrahydroxy-, cyclic 16,17-acetal with acetone(7CI,8CI)

- 2H-Naphth[2',1':4,5]indeno[1,2-d][1,3]dioxole,pregn-4-ene-3,20-dione deriv.

- 33379

- 6a-Fluoro-11b,21-dihydroxy-16a,17a-(isopropylidenedioxy)pregn-4-ene-3,20-dione

- 6a-Fluoro-16a-hydroxyhydrocortisone 16,17-acetonide

- Alondra F

- Cordran

- Drenison

- Drocort

- Fluadrenolone

- Fluorandrenolone

- Fluorandrenolone acetonide

- Fluoroandrenolone acetonide

- Flurandrenolone acetonide

- Haelan

- HaldroneF

- L 33379

- Sermaka

- cordan

- Astonin

- alondra-f

- l33379

- Fludroxycortidum [INN-Latin]

- D00328

- DTXCID0027434

- Q5462632

- Prestwick3_000645

- Fludroxicortida (INN-Spanish)

- Acetonide of 6alpha-fluoro-16alpha-hydroxyhydrocortisone

- SR-01000003119

- CCG-220645

- NCGC00016586-01

- DTXSID2047434

- Prestwick1_000645

- Fludroxicortida

- Haldrone-F

- Prestwick0_000645

- FLUDROXYCORTIDE (MART.)

- 1524-88-5

- NCGC00256709-01

- Tox21_110509_1

- CS-4526

- FLURANDRENOLIDE [VANDF]

- FLUDROXYCORTIDE [JAN]

- NS00010341

- Fludroxicortidum

- NCGC00023234-03

- 6alpha-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione, cyclic 16,17-acetal with acetone

- (4R,8S,9S,11S,13R,19S)-19-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

- FLURANDRENOLIDE (USP MONOGRAPH)

- CHEMBL1201012

- MLS001148136

- EN300-19631165

- Fludroxycortid

- F85212

- SR-01000003119-3

- Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-((1-methylethylidene)bis(oxy))-, (6alpha,11beta,16alpha)-

- EINECS 216-196-8

- DB00846

- (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

- Fludroxycortide (JAN/INN)

- Fludroxycortidum (INN-Latin)

- Fludroxycortide [INN]

- FLUDROXYCORTIDE [MART.]

- CAS-1524-88-5

- SPBio_002570

- POPFMWWJOGLOIF-XWCQMRHXSA-N

- Flurandrenolide [USAN:USP]

- HMS2097A11

- CORDRAN SP

- CORDRAN-N COMPONENT FLURANDRENOLIDE

- HMS3714A11

- UNII-8EUL29XUQT

- CORDRAN (TN)

- Flurandrenolide (USP)

- Prestwick_1065

- Fludroxicortida [INN-Spanish]

- Fludrossicortide

- D07AC07

- Pregn-4-ene-3,20-dione, 6alpha-fluoro-11beta,16alpha,17,21-tetrahydroxy-, cyclic 16,17-acetal with acetone

- CHEBI:5127

- Pregn-4-ene-3,20-dione, 6-alpha-fluoro-11-beta,16-alpha,17,21-tetrahydroxy-, cyclic 16,17-acetal with acetone

- HY-B1013

- W-108052

- SMR000058825

- 8EUL29XUQT

- BSPBio_000649

- FLURANDRENOLIDE [HSDB]

- (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-17-en-16-one

- BPBio1_000715

- MS-27824

- Opera_ID_1618

- NCGC00023234-05

- NSC 757869

- Flurandrenolide [USAN]

- Tox21_110509

- PREGN-4-ENE-3,20-DIONE, 6-FLUORO-11,21-DIHYDROXY-16,17-((1-METHYLETHYLIDENE)BIS(OXY))-, (6.ALPHA.,11.BETA.,16.ALPHA.)-

- Prestwick2_000645

- FLUDROXYCORTIDE [WHO-DD]

- MLS000069556

- HMS2233C04

- Fludroxycortide;Flurandrenolone

- Fludroxicortide

- (2S,6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-2-fluoro-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a,10,10-tetramethyl-5,6,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-4(2H)-one

- BRD-K00824317-001-03-0

- NSC-757869

- Floudroxycortide

- Flurandrenolide 100 microg/mL in Acetonitrile

- 6alpha-Fluoro-16alpha-hydroxyhydrocortisone 16,17-acetonide

- FLURANDRENOLIDE [USP MONOGRAPH]

- GTPL7606

- 6alpha-Fluoro-11beta,16alpha,17,21-tetrahydroxyprogesterone cyclic 16,17-acetal with acetone

- SCHEMBL4694

- FLURANDRENOLIDE [ORANGE BOOK]

- FLURANDRENOLIDE COMPONENT OF CORDRAN-N

- Fluradrenolide

- FLURANDRENOLIDE [USP-RS]

- Fludrossicortide [DCIT]

- Tox21_302611

- FLURANDRENOLIDE (USP-RS)

- FLURANDRENOLIDE [MI]

- Flurandrenolide (USAN:USP)

- HSDB 3084

- HMS1570A11

- Fludroxycortidum

- DA-53261

-

- MDL: MFCD00079290

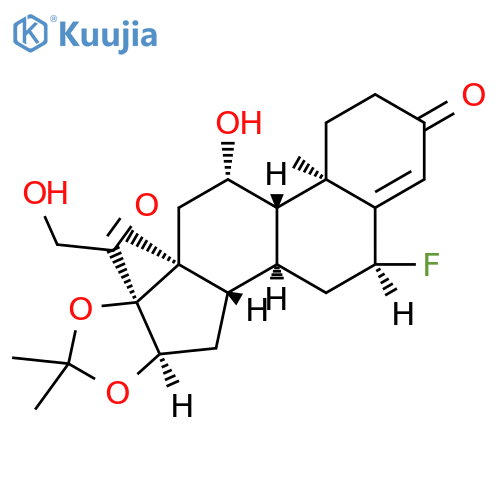

- インチ: 1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1

- InChIKey: POPFMWWJOGLOIF-XWCQMRHXSA-N

- ほほえんだ: C[C@@]12[C@@]3(C(CO)=O)[C@@](OC(C)(O3)C)([H])C[C@@]1([H])[C@]4([H])C[C@H](F)C5=CC(CC[C@]5(C)[C@@]4([H])[C@@H](O)C2)=O

計算された属性

- せいみつぶんしりょう: 436.22600

- どういたいしつりょう: 436.22611693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 2

- 複雑さ: 868

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.1Ų

- ひょうめんでんか: 0

- 互変異性体の数: 6

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.0796 (rough estimate)

- ゆうかいてん: 247-255°

- ふってん: 578.8±50.0 °C at 760 mmHg

- フラッシュポイント: 303.8±30.1 °C

- 屈折率: 1.5980 (estimate)

- PSA: 93.06000

- LogP: 2.49870

- ひせんこうど: D +140-150° (CHCl3)

Flurandrenolide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H319

- 警告文: P305+P351+P338

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- RTECS番号:TU5024800

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Flurandrenolide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F70600-5mg |

Flurandrenolide |

1524-88-5 | 98% | 5mg |

¥2512.0 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47858-5mg |

Flurandrenolide (Fludroxycortide) |

1524-88-5 | 98% | 5mg |

¥1382.00 | 2023-09-08 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47858-10mg |

Flurandrenolide (Fludroxycortide) |

1524-88-5 | 98% | 10mg |

¥1872.00 | 2023-09-08 | |

| TRC | F598650-1mg |

Flurandrenolide |

1524-88-5 | 1mg |

$ 150.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | Y1254762-10mg |

Flurandrenolide |

1524-88-5 | 99% | 10mg |

$465 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-228130-2.5 mg |

Flurandrenolide, |

1524-88-5 | 2.5 mg |

¥1,504.00 | 2023-07-10 | ||

| MedChemExpress | HY-B1013-2mg |

Flurandrenolide |

1524-88-5 | 99.82% | 2mg |

¥990 | 2024-04-19 | |

| MedChemExpress | HY-B1013-5mg |

Flurandrenolide |

1524-88-5 | 99.82% | 5mg |

¥1550 | 2024-04-19 | |

| MedChemExpress | HY-B1013-25mg |

Flurandrenolide |

1524-88-5 | 99.82% | 25mg |

¥4200 | 2024-04-19 | |

| A2B Chem LLC | AD18695-5mg |

Flurandrenolide |

1524-88-5 | ≥98% | 5mg |

$85.00 | 2024-04-20 |

Flurandrenolide 関連文献

-

Nam Sook Kim,Geum Joo Yoo,Ji Hyun Lee,Hyoung-Joon Park,Sooyeul Cho,Dong Woo Shin,Younglim Kim,Sun Young Baek Anal. Methods 2017 9 2104

-

Hemi Borgohain,Kangkan Talukdar,Bipul Sarma,Sajal Kumar Das Org. Biomol. Chem. 2020 18 7401

-

3. Reactions of secondary propargylamines with heteroallenes for the synthesis of diverse heterocyclesVsevolod A. Peshkov,Olga P. Pereshivko,Anton A. Nechaev,Anatoly A. Peshkov,Erik V. Van der Eycken Chem. Soc. Rev. 2018 47 3861

-

Abhilash Sharma,Pranjal Gogoi Org. Biomol. Chem. 2019 17 9014

-

N. Harikrishna,Arun M. Isloor,K. Ananda,Abdulrahman Obaid,Hoong-Kun Fun RSC Adv. 2015 5 43648

-

Xiao-Dong Pan,Jian-Long Han,Xiao-Min Xu Anal. Methods 2023 15 3967

-

Hari Datta Khanal,Sung Hong Kim,Yong Rok Lee RSC Adv. 2016 6 58501

-

Wade F. Petersen,Richard J. K. Taylor,James R. Donald Org. Biomol. Chem. 2017 15 5831

-

Yogesh Kumar,Prabhpreet Singh,Gaurav Bhargava RSC Adv. 2016 6 99220

-

S. Vijayakumar,Avinash Kumar,B. Rajakumar New J. Chem. 2017 41 14299

Flurandrenolideに関する追加情報

Flurandrenolide: A Comprehensive Overview

Flurandrenolide, also known by its CAS number 1524-88-5, is a synthetic corticosteroid that has been widely studied for its potential therapeutic applications. This compound belongs to the class of glucocorticoids, which are known for their potent anti-inflammatory and immunosuppressive properties. Recent advancements in pharmacological research have shed new light on the mechanisms of action and clinical applications of Flurandrenolide, making it a subject of interest in both academic and industrial settings.

The chemical structure of Flurandrenolide is characterized by a steroidal nucleus with specific functional groups that contribute to its biological activity. The molecule's ability to bind to the glucocorticoid receptor (GR) plays a pivotal role in its therapeutic effects. Studies have shown that Flurandrenolide exhibits high affinity for the GR, which is essential for its anti-inflammatory and immunomodulatory properties. This characteristic makes it a promising candidate for treating conditions such as autoimmune diseases, allergic reactions, and inflammatory disorders.

One of the most recent breakthroughs in the study of Flurandrenolide involves its role in modulating immune responses. Researchers have discovered that Flurandrenolide can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in inflammatory processes. This finding has significant implications for the treatment of chronic inflammatory diseases, where excessive cytokine production is a major pathological feature.

In addition to its anti-inflammatory effects, Flurandrenolide has also been investigated for its potential in combating oxidative stress. Oxidative stress is a condition characterized by an imbalance between free radicals and antioxidants in the body, leading to cellular damage and various diseases. Recent studies have demonstrated that Flurandrenolide can enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, thereby mitigating oxidative stress-induced damage. This property positions Flurandrenolide as a potential therapeutic agent in diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

The pharmacokinetics of Flurandrenolide have also been a focal point of recent research. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic use. Studies have revealed that Flurandrenolide exhibits favorable bioavailability when administered orally, making it a convenient option for patients. Furthermore, its metabolism involves cytochrome P450 enzymes, which are known to play a significant role in drug-drug interactions. This knowledge is essential for ensuring safe and effective dosing regimens.

Another area of interest in the study of Flurandrenolide is its potential for targeted drug delivery systems. Researchers are exploring innovative ways to deliver this compound directly to inflamed tissues or specific cellular compartments, thereby minimizing systemic side effects. Nanotechnology-based approaches, such as liposomal encapsulation and polymeric nanoparticles, have shown promise in enhancing the delivery efficiency of Flurandrenolide while reducing its toxicity.

Despite its numerous therapeutic benefits, Flurandrenolide is not without limitations. Like other glucocorticoids, it carries risks of adverse effects when used long-term or at high doses. These include corticosteroid-induced osteoporosis, hyperglycemia, and immunosuppression. However, recent studies have identified strategies to mitigate these side effects. For instance, low-dose regimens combined with calcium and vitamin D supplementation have been shown to reduce the risk of osteoporosis in patients receiving long-term therapy with Flurandrenolide.

The clinical applications of Flurandrenolide are vast and continue to expand with ongoing research. It has been successfully used in the treatment of various conditions, including rheumatoid arthritis, asthma, and systemic lupus erythematosus (SLE). In SLE patients, Flurandrenolide has demonstrated significant efficacy in reducing disease activity by suppressing autoimmune responses. Moreover, its use in pediatric populations has been explored extensively, with studies indicating that it can be safely administered to children with certain inflammatory conditions.

In conclusion, Flurandrenolide (CAS 1524-88-5) stands out as a versatile synthetic corticosteroid with a wide range of therapeutic applications. Its potent anti-inflammatory properties combined with recent advancements in understanding its mechanisms of action make it an invaluable tool in modern medicine. As research continues to uncover new insights into its pharmacology and clinical utility, Flurandrenolide is poised to play an even greater role in the treatment of inflammatory and immune-mediated diseases.

1524-88-5 (Flurandrenolide) 関連製品

- 3385-03-3(Flunisolide)

- 68352-03-4((6a,9b,11b,16a)-9,11-Epoxy-6-fluoro-21-hydroxy-16,17-(1-methylethylidene)bis(oxy)pregna-1,4-diene-3,20-dione)

- 1526-01-8(6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide)

- 60870-34-0(2-(2-Furoyl)-N-phenylhydrazinecarbothioamide)

- 1797800-80-6(N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide)

- 1695484-59-3(2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)

- 1078634-03-3(1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide)

- 2306271-48-5((1,4-difluorocyclohexyl)methanol)

- 1256629-14-7((R)-a-Amino-2-naphthalenebutanoic acid)

- 1859876-21-3(2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid)